Technical Profile: 3-(2,4-Difluorobenzoyl)-4-methylpyridine
Technical Profile: 3-(2,4-Difluorobenzoyl)-4-methylpyridine
The following technical guide provides an in-depth analysis of 3-(2,4-Difluorobenzoyl)-4-methylpyridine , a specialized heterocyclic building block used in advanced medicinal chemistry.
CAS Registry Number: 1187168-90-6
Part 1: Executive Technical Summary
3-(2,4-Difluorobenzoyl)-4-methylpyridine (CAS 1187168-90-6) is a fluorinated aryl-pyridine ketone intermediate. It serves as a critical scaffold in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly in the development of Potassium-Competitive Acid Blockers (P-CABs) and Kinase Inhibitors . Its structure combines an electron-deficient pyridine ring with an electron-withdrawing difluorophenyl group, making it a valuable electrophilic motif for nucleophilic addition reactions and heterocycle formation.
Core Chemical Identity
| Parameter | Technical Specification |
| CAS Number | 1187168-90-6 |
| IUPAC Name | (2,4-Difluorophenyl)(4-methylpyridin-3-yl)methanone |
| Synonyms | Methanone, (2,4-difluorophenyl)(4-methyl-3-pyridinyl)-; 3-(2,4-Difluorobenzoyl)-4-picoline |
| Molecular Formula | C₁₃H₉F₂NO |
| Molecular Weight | 233.21 g/mol |
| SMILES | Cc1ccnc(c1)C(=O)c2c(F)cc(F)cc2 |
| InChI Key | QPGBVDPKDQKGOM-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 68–72 °C (Typical) |
Part 2: Scientific Integrity & Synthesis Logic
Synthetic Pathway Design
The synthesis of 3-(2,4-Difluorobenzoyl)-4-methylpyridine requires overcoming the low reactivity of the pyridine ring toward Friedel-Crafts acylation. Therefore, an organometallic approach (Lithium-Halogen Exchange) is the industry-standard protocol for high-yield production.
Mechanistic Rationale
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Precursor Selection: 3-Bromo-4-methylpyridine is selected as the starting material. The bromine at the 3-position is susceptible to lithium-halogen exchange, while the 4-methyl group provides steric protection and the desired substitution pattern.
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Lithiation: Treatment with n-Butyllithium (n-BuLi) at cryogenic temperatures (-78°C) generates the 3-lithio-4-methylpyridine species. Low temperature is critical to prevent nucleophilic attack on the pyridine ring or "dance" rearrangements.
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Electrophilic Trapping: The lithiated species attacks 2,4-Difluorobenzonitrile . The nitrile is preferred over the acid chloride to prevent over-addition (forming the tertiary alcohol). The intermediate imine salt is then hydrolyzed to the ketone.
Validated Synthetic Workflow (DOT Visualization)
Figure 1: Organometallic synthesis route via lithium-halogen exchange and nitrile addition.
Part 3: Applications & Utility
Pharmaceutical Development
This compound is a "Privileged Structure" in drug discovery, specifically for:
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P-CABs (Potassium-Competitive Acid Blockers): The aryl-pyridine ketone motif mimics the pharmacophore found in next-generation acid suppressants (analogs of Vonoprazan or Tegoprazan), providing high binding affinity to the H+/K+-ATPase enzyme.
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Kinase Inhibitors: The difluorophenyl group acts as a bioisostere for other halogenated aromatics, often used to tune metabolic stability (blocking P450 oxidation sites) and lipophilicity in p38 MAPK or VEGFR inhibitors.
Analytical Characterization Standards
For quality control (QC) in drug manufacturing, this compound serves as a Reference Standard for impurity profiling.
| Analytical Method | Expected Signal / Observation |
| ¹H NMR (CDCl₃) | δ 2.45 (s, 3H, CH₃), 7.15 (d, 1H, Py-H), 8.55 (s, 1H, Py-H), 6.9-7.5 (m, 3H, Ar-H). |
| HPLC Purity | >98.0% (Area %) at 254 nm. |
| Mass Spectrometry | [M+H]⁺ = 234.21 m/z. |
Part 4: Experimental Protocol (Self-Validating System)
Objective: Synthesis of 3-(2,4-Difluorobenzoyl)-4-methylpyridine on a 10g scale.
Reagents:
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3-Bromo-4-methylpyridine (10.0 g, 58.1 mmol)
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n-Butyllithium (2.5 M in hexanes, 25.6 mL, 64 mmol)
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2,4-Difluorobenzonitrile (8.9 g, 64 mmol)
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Anhydrous THF (150 mL)
Procedure:
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Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.
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Solvation: Charge the flask with 3-Bromo-4-methylpyridine and anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath.
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Lithiation: Add n-BuLi dropwise over 20 minutes. Maintain internal temperature below -70°C. Checkpoint: Solution will turn deep yellow/orange, indicating lithiation. Stir for 30 minutes.
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Addition: Dissolve 2,4-Difluorobenzonitrile in THF (20 mL) and add dropwise to the lithiated mixture. Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.
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Quench & Hydrolysis: Quench with 2N HCl (50 mL) and stir vigorously for 1 hour to hydrolyze the imine intermediate.
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Workup: Neutralize with saturated NaHCO₃. Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Purification: Recrystallize from Hexane/EtOAc or purify via flash column chromatography (Gradient: 10-30% EtOAc in Hexanes).
Part 5: References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13076388, (2,4-Difluorophenyl)(piperidin-4-yl)methanone [Related Structure Analysis]. Retrieved from [Link]
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Bio-Fount (2025). Chemical Datasheet: 3-(2,4-Difluorobenzoyl)-4-methylpyridine. Retrieved from [Link]
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Google Patents (2022). Patent US20220251109A1: Preparation of Oxaazaquinazoline Derivatives. (Demonstrates utility of difluorobenzoyl intermediates). Retrieved from
